molecular formula C11H11N3O2 B15211136 6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 84459-31-4

6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B15211136
CAS No.: 84459-31-4
M. Wt: 217.22 g/mol
InChI Key: SGXIWCWIFKQDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a methylamine derivative with a phenyl-substituted pyrimidine precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . These interactions can lead to various biological effects, such as apoptosis induction or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

84459-31-4

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

6-(methylamino)-3-phenyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H11N3O2/c1-12-9-7-10(15)14(11(16)13-9)8-5-3-2-4-6-8/h2-7,12H,1H3,(H,13,16)

InChI Key

SGXIWCWIFKQDTO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.